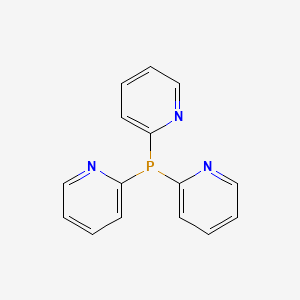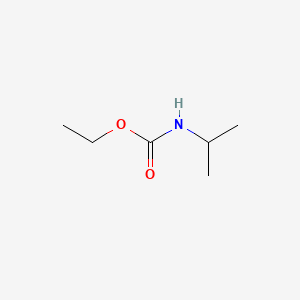
Tris(2-pyridyl)phosphine
Overview
Description
Tris(2-pyridyl)phosphine is a compound that has been used in various applications in coordination chemistry, catalysis, and material science . It is a monodentate P-donor ligand and is known for its unique combination of “soft” (P-atom) and “hard” (N-atoms) donor sites .
Synthesis Analysis
The synthesis of Tris(2-pyridyl)phosphine has been studied in several papers. For instance, one study investigated the coordination characteristics and donor/acceptor properties of a series of 2-pyridyl substituted phosphine ligands using structural, spectroscopic, and DFT calculational studies . Another study performed a conformational analysis of tris(2-pyridyl)phosphine and its chalcogenides .Molecular Structure Analysis
The molecular structure of Tris(2-pyridyl)phosphine has been analyzed in several studies. One study determined the dipole moments of tris(2-pyridyl) phosphine and its chalcogenides . Another study carried out an experimental and theoretical conformational analysis of tris [2- (4-pyridyl)ethyl]phosphine, tris [2- (2-pyridyl)ethyl]phosphine, and their chalcogenides .Chemical Reactions Analysis
Tris(2-pyridyl)phosphine has been involved in various chemical reactions. For example, it has been observed to undergo unexpected substitution of the anionic chelating ligands at the M II centre by a neutral tripodal ligand in the reaction of Mn II, Co II, Ni II and Cu II hexafluoroacetylacetonates (hfac) with tris (2-pyridyl)phosphine (Py 3 P) or its oxide (Py 3 P = O) .Physical And Chemical Properties Analysis
The physical and chemical properties of Tris(2-pyridyl)phosphine have been analyzed in several studies. For example, one study determined the dipole moments of tris(2-pyridyl) phosphine and its chalcogenides .Scientific Research Applications
Coordination Chemistry and Complex Formation
Tris(2-pyridyl)phosphine is a tripodal ligand, featuring three pyridyl groups attached to a central phosphorus atom. Its heminal disposition of nitrogen atoms toward the phosphorus atom allows it to form diverse coordination patterns with metal cations. These complexes exhibit intriguing properties and find applications in catalysis, sensing, and materials science .
CO-Prodrugs in Leukemia Treatment
Phosphines with 2-pyridyl substituents have been explored as CO-prodrugs for leukemia treatment. Their unique properties make them promising candidates in this field .
Conformational Behavior and Complex Formation
The conformational behavior of tris(2-pyridyl)phosphine depends on the position of nitrogen atoms in the pyridine rings and the arrangement of ethylene bridges. Understanding these features aids in studying its properties, reactivity, and complex formation in solution .
Theoretical Studies and Donor/Acceptor Properties
The coordination characteristics and donor/acceptor properties of 2-pyridyl-substituted phosphine ligands have been investigated using structural, spectroscopic, and DFT calculational studies. These insights contribute to our understanding of their behavior in coordination chemistry .
Mechanism of Action
Target of Action
Tris(2-pyridyl)phosphine primarily targets pnictogen acceptors, such as arsenic and antimony . These elements play a crucial role in the formation of cationic complexes when interacting with the tris(2-pyridyl)phosphine ligand .
Mode of Action
The compound interacts with its targets through a process known as chloride ion abstraction. In the presence of the ligand, this process involves the use of TMSOTf to abstract chloride ions from AsCl3 . This results in the formation of [P(Pyr)3As][OTf]3, a trication that adopts a C3v symmetric cage structure . The reaction proceeds via the intermediate [P(Pyr)3AsCl][OTf]2, which undergoes chloride exchange to give [P(Pyr)3As][OTf]3 and [P(Pyr)3AsCl2][OTf] .
Biochemical Pathways
The compound’s ability to form cationic complexes with arsenic and antimony suggests that it may influence pathways involving these elements .
Result of Action
The interaction of tris(2-pyridyl)phosphine with its targets results in the formation of cationic complexes . These complexes have a C3v symmetric cage structure , indicating a significant change in the molecular configuration of the targets.
Action Environment
The action of tris(2-pyridyl)phosphine can be influenced by environmental factors. For instance, the compound’s ability to form cationic complexes is facilitated by the presence of TMSOTf . Additionally, the compound’s reaction with 2-bromopyridine and red phosphorus under microwave irradiation in a superbasic KOH/DMSO (H2O) suspension yields tris(2-pyridyl)phosphine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other chemical agents.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tripyridin-2-ylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N3P/c1-4-10-16-13(7-1)19(14-8-2-5-11-17-14)15-9-3-6-12-18-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMXGPRCFQXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)P(C2=CC=CC=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453969 | |
| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-pyridyl)phosphine | |
CAS RN |
26437-48-9 | |
| Record name | Pyridine, 2,2',2''-phosphinidynetris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-Phosphinetriyltripyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tris(2-pyridyl)phosphine?
A1: Tris(2-pyridyl)phosphine has a molecular formula of C₁₅H₁₂N₃P and a molecular weight of 265.3 g/mol. []
Q2: How does the structure of tris(2-pyridyl)phosphine influence its coordination behavior?
A2: Tris(2-pyridyl)phosphine features a central phosphorus atom bonded to three 2-pyridyl groups. This arrangement creates a "scorpionate" ligand, capable of both P-monodentate and P,N,N'-tridentate coordination modes depending on the metal center and reaction conditions. [, , , , , ]
Q3: What spectroscopic techniques are commonly used to characterize tris(2-pyridyl)phosphine and its complexes?
A3: Common techniques include:
- NMR spectroscopy: ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR are invaluable for structural elucidation, especially for characterizing isomers and dynamic processes in solution. []
- IR Spectroscopy: Provides information about the presence of functional groups, particularly useful for analyzing carbonyl complexes and studying metal-ligand interactions. [, , , ]
- X-ray crystallography: Used to determine the solid-state structures of tris(2-pyridyl)phosphine complexes, offering insights into coordination geometries and intermolecular interactions. [, , , , , , ]
Q4: How does the phosphorus lone pair in tris(2-pyridyl)phosphine contribute to its reactivity?
A4: The phosphorus lone pair in tris(2-pyridyl)phosphine makes it a strong σ-donor ligand, readily forming complexes with transition metals. DFT calculations suggest that despite the formal +3 charge in some complexes like [P(Pyr)₃As]³⁺, the phosphorus lone pair retains significant electron density, indicating potential nucleophilic behavior. [, ]
Q5: What are some examples of metal complexes formed with tris(2-pyridyl)phosphine?
A5: Tris(2-pyridyl)phosphine forms complexes with a wide range of transition metals, including Ru, Rh, Cu, Au, Ag, Mn, Co, Ni, Mo, W, Re, and Tc. These complexes vary in their structures and properties, showcasing the versatility of this ligand. [, , , , , , , , , , , , , , , , ]
Q6: How does tris(2-pyridyl)phosphine facilitate P-C bond cleavage reactions?
A6: Research suggests that the coordination of tris(2-pyridyl)phosphine to metal centers like ruthenium can activate P-C bonds, particularly P-aryl and P-pyridyl bonds, leading to their cleavage under mild conditions. The exact mechanism remains to be fully elucidated. [, ]
Q7: What catalytic applications of tris(2-pyridyl)phosphine complexes have been explored?
A7: Notable examples include: * Hydroformylation: Rhodium complexes with tris(2-pyridyl)phosphine have shown activity in the hydroformylation of alkenes, converting them to aldehydes. [] * Carbonylation: Palladium complexes with tris(2-pyridyl)phosphine have demonstrated catalytic activity in the carbonylation of alcohols, illustrating potential for applications in organic synthesis. [] * Water oxidation: Ruthenium complexes of tris(2-pyridyl)phosphine oxide exhibit rapid water oxidation electrocatalysis, highlighting potential in sustainable energy research. [] * Ethylene Polymerization: Iron(II) and cobalt(II) complexes with tris(2-pyridyl)phosphine have been studied for their potential as catalysts in ethylene polymerization. []
Q8: What are some interesting reactions of tris(2-pyridyl)phosphine with organic molecules?
A8: Tris(2-pyridyl)phosphine exhibits intriguing reactivity with certain organic molecules, leading to the formation of unique heterocyclic compounds:
- Reaction with Electrophiles: Reactions with benzeneselenenyl chloride, arenesulfenyl chlorides, and arenesulfinyl chlorides in the presence of tris(2-pyridyl)phosphine oxides can yield various 5-substituted 2,2′-bipyridyl derivatives. [, ]
- Addition to Cyanopropargylic Alcohols: In water, the addition of tris(2-pyridyl)phosphine to tertiary cyanopropargylic alcohols triggers P-C bond cleavage and oxygen insertion, resulting in the formation of (E)-cyanoallyldipyridylphosphinates. []
- Reaction with Electron-Deficient Alkynes: Reactions with electron-deficient alkynes in water yield (E)-pyridylvinylphosphine oxides, demonstrating stereoselective control in the product formation. [, ]
Q9: What are some challenges in synthesizing and handling tris(2-pyridyl)phosphine?
A9: While various synthetic routes exist, challenges include:
- Air Sensitivity: Tris(2-pyridyl)phosphine is air-sensitive and can oxidize to the corresponding phosphine oxide. Handling under inert atmosphere is often required. []
- Formation of Byproducts: Traditional synthetic methods can lead to the formation of primary and secondary pyridylphosphines as byproducts, necessitating careful purification. []
Q10: How has microwave-assisted synthesis improved the preparation of tris(2-pyridyl)phosphine?
A10: Microwave irradiation has enabled a more straightforward and efficient synthesis of tris(2-pyridyl)phosphine directly from 2-bromopyridine and red phosphorus, potentially simplifying large-scale production. []
Q11: What makes certain metal complexes of tris(2-pyridyl)phosphine luminescent?
A11: The combination of tris(2-pyridyl)phosphine and its oxide with metal ions like Cu(I), Au(I), and Ag(I) can create luminescent complexes. The observed luminescence often originates from metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) excited states within these complexes. [, , , , ]
Q12: How does the nature of the halogen atom influence luminescence in Cu(I) halide complexes of tris(2-pyridyl)phosphine?
A12: In [Cu₂(Py₃P)₂X₂] complexes (X = Cl, Br, I), the halogen atom significantly affects the balance between thermally activated delayed fluorescence (TADF) and phosphorescence. As the halogen atom changes from Cl to Br to I, the energy gap between the singlet and triplet excited states decreases, favoring TADF and suppressing phosphorescence. []
Q13: What is unique about the luminescent behavior of heterobimetallic Au(I)-Cu(I) coordination polymers incorporating tris(2-pyridyl)phosphine?
A13: In these polymers, "long-distance" electronic transitions involving the alkynyl and tris(2-pyridyl)phosphine ligands can occur over distances exceeding 1 nm. This demonstrates the potential for designing materials with tailored photophysical properties by strategically combining different metal centers and ligands. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12H-Benzo[b]phenothiazine](/img/structure/B3050418.png)











